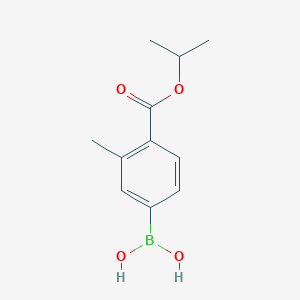![molecular formula C13H10N4O B3349257 5-(pyridin-4-ylmethyl)-7H-pyrido[2,3-d]pyridazin-8-one CAS No. 212143-00-5](/img/structure/B3349257.png)
5-(pyridin-4-ylmethyl)-7H-pyrido[2,3-d]pyridazin-8-one
Descripción general
Descripción
5-(pyridin-4-ylmethyl)-7H-pyrido[2,3-d]pyridazin-8-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of 5-(pyridin-4-ylmethyl)-7H-pyrido[2,3-d]pyridazin-8-one is not fully understood yet. However, studies have shown that it has a strong binding affinity for certain proteins and enzymes, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 5-(pyridin-4-ylmethyl)-7H-pyrido[2,3-d]pyridazin-8-one has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(pyridin-4-ylmethyl)-7H-pyrido[2,3-d]pyridazin-8-one in lab experiments is its high potency and selectivity. It has been shown to have a strong binding affinity for certain proteins and enzymes, which makes it an attractive candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(pyridin-4-ylmethyl)-7H-pyrido[2,3-d]pyridazin-8-one. One area of interest is the development of new drug candidates based on this compound for the treatment of cancer and other diseases. Another area of interest is the development of new materials for electronic and optical applications based on this compound. Further studies are also needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-(pyridin-4-ylmethyl)-7H-pyrido[2,3-d]pyridazin-8-one has been studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of cancer and other diseases. It has also been studied for its potential use in the development of new materials for electronic and optical applications.
Propiedades
IUPAC Name |
5-(pyridin-4-ylmethyl)-7H-pyrido[2,3-d]pyridazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13-12-10(2-1-5-15-12)11(16-17-13)8-9-3-6-14-7-4-9/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUKUJBYMNZFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NN=C2CC3=CC=NC=C3)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445427 | |
| Record name | 5-(pyridin-4-ylmethyl)-7H-pyrido[2,3-d]pyridazin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[2,3-d]pyridazin-8(7H)-one, 5-(4-pyridinylmethyl)- | |
CAS RN |
212143-00-5 | |
| Record name | 5-(pyridin-4-ylmethyl)-7H-pyrido[2,3-d]pyridazin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





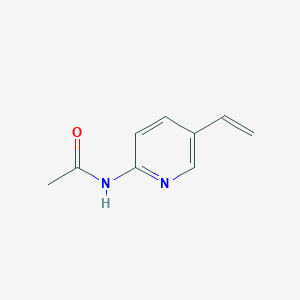


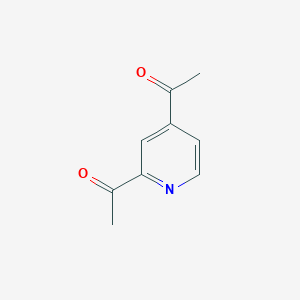
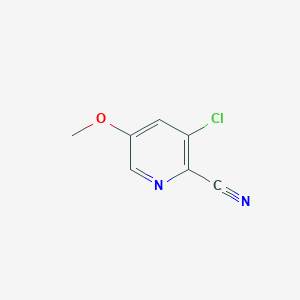
![2,3-Dihydro-1H-cyclopenta[A]naphthalene-2-carboxylic acid](/img/structure/B3349207.png)



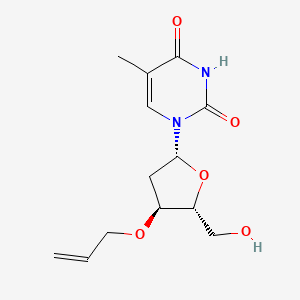
![5-Chloro-2-hydroxy-N-[2-methyl-4-(alpha-cyano-4-chlorobenzyl)-5-chlorophenyl]benzamide](/img/structure/B3349256.png)
